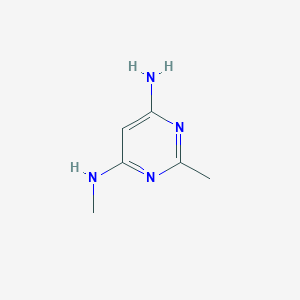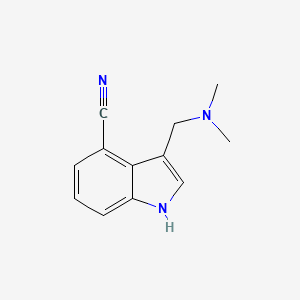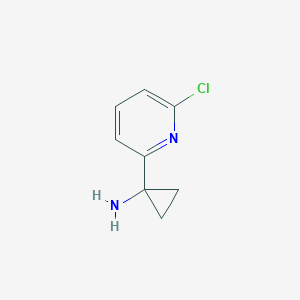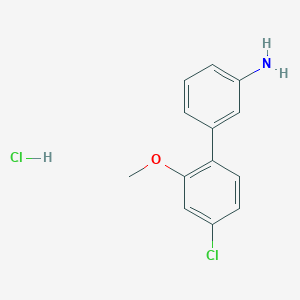
3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride, with the CAS Number 1352318-69-4, is a chemical compound with a molecular weight of 270.16 . Its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride is 1S/C13H12ClNO.ClH/c1-16-13-8-10 (14)5-6-12 (13)9-3-2-4-11 (15)7-9;/h2-8H,15H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride has a molecular weight of 270.16 . Its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-amine hydrochloride .Aplicaciones Científicas De Investigación
Summary of the Application
Depression is a common mood disorder that affects a significant portion of the global population. The development of novel antidepressants is a significant area of study in medicinal chemistry . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods of Application or Experimental Procedures
Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
Results or Outcomes
Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Synthesis of m-Aryloxy Phenols
Summary of the Application
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
Results or Outcomes
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
3. Preparation of Tertiary Phosphines
Summary of the Application
Tertiary phosphines are an important class of compounds in inorganic chemistry, with applications in catalysis and as ligands in metal complexes .
Methods of Application or Experimental Procedures
The preparation of tertiary phosphines often involves the reaction of a halogenated aromatic compound with a phosphine . For example, (4-dioxaborolanylphenyl)diphenylphosphine was prepared by PdCl2(DPPF)2-catalyzed coupling between (4-bromophenyl)diphenylphosphine and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Results or Outcomes
The resulting tertiary phosphines can be used in a variety of applications, including as ligands in metal complexes, which are used in catalysis .
4. Synthesis of Bioactive Natural Products
Summary of the Application
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products . These natural products have a wide range of biological activities and are often used in the development of new drugs .
Methods of Application or Experimental Procedures
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Results or Outcomes
These bioactive natural products have potential biological activities, including anti-tumor and anti-inflammatory effects .
5. Synthesis of Conducting Polymers
Summary of the Application
Phenol derivatives are also used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in the production of plastics, adhesives, and coatings .
Methods of Application or Experimental Procedures
Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results or Outcomes
The resulting conducting polymers have improved thermal stability and flame resistance, making them suitable for use in various industries .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLKEZUUFAPEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
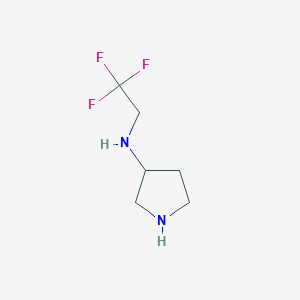
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
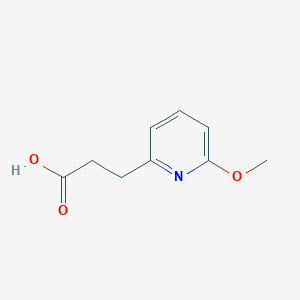
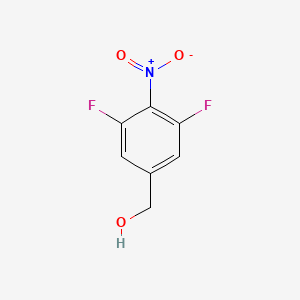
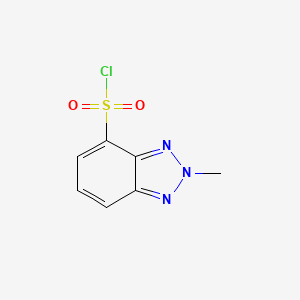

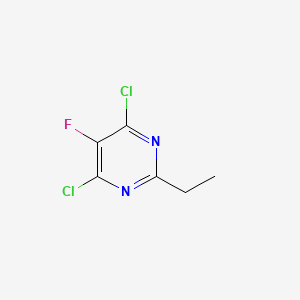
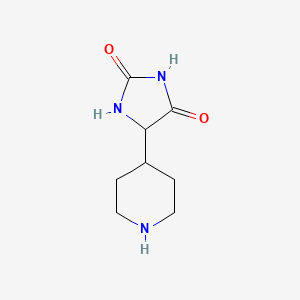
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)
